molecular formula C8H7NO B3052426 3-Methylbenzo[c]isoxazole CAS No. 4127-53-1

3-Methylbenzo[c]isoxazole

Cat. No.: B3052426
CAS No.: 4127-53-1
M. Wt: 133.15 g/mol
InChI Key: ZOQDGMRYMRFKRV-UHFFFAOYSA-N
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Description

3-Methylbenzo[c]isoxazole is a heterocyclic compound with the molecular formula C8H7NO. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

Target of Action

3-Methyl-2,1-benzoxazole, like other benzoxazole derivatives, has a diverse range of biological targets. The compound’s primary targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions result in changes to the function of the target proteins or enzymes, thereby affecting the biochemical pathways they are involved in .

Biochemical Pathways

Benzoxazole derivatives, including 3-Methyl-2,1-benzoxazole, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they can inhibit the activity of DNA topoisomerases, which are crucial for DNA replication, transcription, and repair . They can also inhibit protein kinases, which play key roles in cell signaling . By targeting these enzymes, 3-Methyl-2,1-benzoxazole can disrupt the normal functioning of these pathways, leading to various downstream effects.

Pharmacokinetics

The bioavailability of benzoxazole derivatives can be influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of the action of 3-Methyl-2,1-benzoxazole can vary depending on the specific target and disease context. For instance, benzoxazole derivatives have shown potent anticancer activity . They can also exhibit antimicrobial activity, with some derivatives showing high activity against certain bacterial and fungal species .

Action Environment

The action, efficacy, and stability of 3-Methyl-2,1-benzoxazole can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can improve the antimicrobial activity of benzoxazole derivatives against certain bacterial species . More research is needed to fully understand how different environmental factors influence the action of 3-Methyl-2,1-benzoxazole.

Biochemical Analysis

Biochemical Properties

3-Methyl-2,1-benzoxazole, like other benzoxazole derivatives, has been found to exhibit antimicrobial, antifungal, and anticancer activities . These properties suggest that 3-Methyl-2,1-benzoxazole interacts with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated.

Cellular Effects

In cellular systems, 3-Methyl-2,1-benzoxazole has been shown to have effects on various types of cells. For instance, benzoxazole derivatives have demonstrated anticancer activity against human colorectal carcinoma (HCT116) cancer cell line

Molecular Mechanism

Benzoxazole derivatives are known to interact with biological targets such as DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . These interactions can lead to changes in gene expression and enzyme activity.

Metabolic Pathways

3-Methyl-2,1-benzoxazole may be involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and cofactors

Preparation Methods

The synthesis of 3-Methylbenzo[c]isoxazole can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the [2+3] cycloaddition reaction of nitrile oxides with olefins is a widely used approach . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

3-Methylbenzo[c]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like manganese dioxide and copper chloride . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield different substituted isoxazoles .

Scientific Research Applications

Properties

IUPAC Name

3-methyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)9-10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQDGMRYMRFKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295026
Record name 3-methyl-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4127-53-1
Record name NSC99340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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